6-Bromopyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

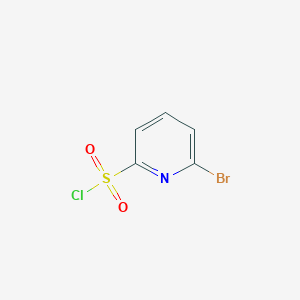

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUYJEZIJYXIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659340 | |

| Record name | 6-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912934-77-1 | |

| Record name | 6-Bromo-2-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912934-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridine-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromopyridine-2-sulfonyl chloride CAS number and properties

An In-depth Technical Guide to 6-Bromopyridine-2-sulfonyl chloride for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, reactivity, and critical applications, with a focus on the underlying chemical principles that guide its effective use in the laboratory.

Core Identity and Significance

This compound is a highly reactive, bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features:

-

An electrophilic sulfonyl chloride group, which is the primary site for nucleophilic attack.

-

A pyridine ring , a heterocyclic motif prevalent in pharmaceuticals that can influence solubility, biological activity, and binding interactions.

-

A bromine atom , which provides a secondary reactive handle for further molecular elaboration, typically through metal-catalyzed cross-coupling reactions.

This unique combination makes it a valuable building block for constructing complex molecular architectures and diverse compound libraries for drug discovery.

Chemical Identifier:

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44558096&t=l", label=""]; lab [label="this compound", fontsize=12, fontcolor="#202124"]; } dot

Figure 1: Chemical structure of this compound.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is paramount for the successful and safe handling of this reagent. It is a moisture-sensitive solid that requires specific storage conditions to maintain its integrity.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO₂S | [1][2][4] |

| Molecular Weight | 256.51 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 349.3°C at 760 mmHg (Predicted) | [6] |

| XLogP3 | 2.2 | [6] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][7] |

Safety and Handling Profile

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

GHS Hazard Statements:

-

Core Precautionary Measures:

-

P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

P301+P312 & P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

-

Causality Insight: The high reactivity of the sulfonyl chloride group with nucleophiles, including water (moisture), is the root of both its synthetic utility and its hazardous nature. Reaction with moisture in the air or on skin can produce hydrochloric acid and the corresponding sulfonic acid, leading to corrosive burns. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial.

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the electrophilicity of the sulfur atom. This allows for straightforward reactions with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. These functional groups are cornerstones of modern medicinal chemistry.[10]

Figure 2: Core reactivity pathways of this compound.

Key Applications in Drug Discovery:

-

Sulfonamide Synthesis: The reaction with primary or secondary amines is the most common application. The resulting sulfonamides are a privileged functional group in medicinal chemistry, found in antibacterial agents, diuretics, and enzyme inhibitors.[10][11]

-

Scaffold Decoration: The bromine atom serves as a versatile point of attachment for introducing additional complexity. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the linkage of aryl, alkyl, or amine groups.[10] This two-stage functionalization strategy (sulfonamide formation followed by cross-coupling) is a powerful tool for generating libraries of drug candidates.

-

Intermediate for Complex Heterocycles: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals.[12]

Protocol: Synthesis of a N-Aryl Sulfonamide

This protocol provides a representative, step-by-step methodology for the synthesis of a sulfonamide, a cornerstone reaction for this class of reagents.

Trustworthiness & Self-Validation: This protocol incorporates standard best practices. The use of a tertiary amine base is critical to neutralize the HCl byproduct, driving the reaction to completion. The aqueous work-up is designed to remove this base and its salt, and the final purification step ensures the isolation of the target compound with high purity, which can be validated by standard analytical techniques (NMR, LC-MS).

Objective: To synthesize N-(4-methoxyphenyl)-6-bromopyridine-2-sulfonamide from this compound and p-anisidine.

Figure 3: Experimental workflow for sulfonamide synthesis.

Materials and Reagents:

-

This compound (1.0 eq)

-

p-Anisidine (1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-anisidine (1.05 eq) and anhydrous dichloromethane. Add triethylamine (1.5 eq). Cool the resulting solution to 0°C using an ice-water bath.

-

Expertise Insight: Cooling the reaction is crucial to control the initial exotherm of this rapid reaction, preventing potential side reactions and degradation of the starting material. Anhydrous solvent is used to prevent hydrolysis of the sulfonyl chloride.

-

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 10-15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed (typically 2-4 hours).

-

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove any acidic impurities), and finally with brine (to aid in phase separation).

-

Expertise Insight: Each wash step is designed to remove a specific class of impurities, simplifying the final purification.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-6-bromopyridine-2-sulfonamide.

Conclusion

This compound is a powerful and versatile reagent for modern organic synthesis. Its value lies in the reliable reactivity of the sulfonyl chloride group for forming robust sulfonamide linkages, complemented by the pyridine core and a bromine handle for subsequent synthetic diversification. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and other high-value chemical entities.

References

- 1. 912934-77-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 912934-77-1 [chemicalbook.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 912934-77-1 | this compound | Tetrahedron [thsci.com]

- 6. echemi.com [echemi.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 912934-77-1 [amp.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 6-Bromopyridine-2-sulfonyl Chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 6-Bromopyridine-2-sulfonyl chloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in the laboratory.

Introduction: The Strategic Importance of this compound

This compound has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex sulfonamides. The presence of a bromine atom and a sulfonyl chloride group on the pyridine ring offers multiple reaction sites for diversification, making it a versatile scaffold in the design of novel therapeutic agents. The sulfonyl chloride moiety serves as a highly reactive electrophile for the formation of sulfonamide bonds, a critical functional group in a wide array of pharmaceuticals due to its favorable physicochemical and biological properties. This guide will delve into the core characteristics of this compound, providing the necessary information for its strategic application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrClNO₂S | --INVALID-LINK-- |

| Molecular Weight | 256.51 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 912934-77-1 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Boiling Point | 349.3°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.9±0.1 g/cm³ | --INVALID-LINK-- |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK--[1], --INVALID-LINK--[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl chloride and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon attached to the sulfonyl chloride group and the carbon bonded to the bromine atom will show characteristic downfield shifts.

While specific peak assignments require experimental data, which can be found in resources like ChemicalBook, general expectations can be made based on the structure.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound are expected for the S=O stretches of the sulfonyl chloride group, typically appearing in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations will also be present.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of sulfonamides.

The choice of base and solvent is critical for optimizing the reaction conditions and yield. Common bases include pyridine and triethylamine, and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are frequently employed.

Stability and Storage

This compound is sensitive to moisture and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store the compound in a freezer at temperatures below -20°C to maintain its stability and prevent decomposition.[1][2] Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid is the primary degradation pathway in the presence of water.

Experimental Protocols

The following protocols are provided as representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Synthesis of this compound (Representative Protocol)

While several methods exist for the synthesis of sulfonyl chlorides, a common approach involves the oxidative chlorination of a corresponding thiol or the diazotization of an aniline followed by treatment with sulfur dioxide and a chlorine source. A representative procedure starting from a suitable precursor is outlined below.

Caption: A conceptual workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Diazotization: Dissolve the starting amine (e.g., 2-amino-6-bromopyridine) in a suitable acidic medium (e.g., concentrated HCl). Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).

-

Slowly add the diazonium salt solution from step 2 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed.

-

Work-up and Purification: After the reaction is complete, pour the mixture onto ice-water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis of a Sulfonamide using this compound

This protocol describes a general procedure for the reaction of this compound with an amine.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude sulfonamide product by flash column chromatography on silica gel or by recrystallization to afford the pure product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a potent and versatile reagent for the synthesis of novel sulfonamides and other sulfur-containing compounds. Its strategic use in drug discovery and development is well-established. A clear understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe application in the laboratory. This guide provides a foundational framework for researchers to leverage the synthetic potential of this important building block.

References

- 1. This compound | 912934-77-1 [amp.chemicalbook.com]

- 2. This compound | 912934-77-1 [sigmaaldrich.com]

- 3. This compound(912934-77-1) 1H NMR spectrum [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 6-Bromopyridine-2-sulfonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromopyridine-2-sulfonyl Chloride

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a key bifunctional intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical and agrochemical agents. Its utility stems from the presence of two distinct reactive sites: the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively, and the bromopyridine core, which is amenable to a variety of cross-coupling reactions.

The inherent reactivity of the sulfonyl chloride moiety, while synthetically advantageous, presents significant challenges for its analytical characterization.[1] This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will delve into the theoretical underpinnings of the expected spectral data, provide field-proven experimental protocols, and interpret the resulting spectroscopic signatures, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing a detailed map of the hydrogen and carbon environments within the molecule.[1] Due to the compound's reactivity, particularly its sensitivity to moisture, careful selection of aprotic deuterated solvents is critical for acquiring high-quality data.[1]

A. ¹H NMR Spectroscopy: Mapping the Aromatic Protons

Theoretical Analysis: The this compound molecule possesses three aromatic protons on the pyridine ring. The electron-withdrawing nature of both the sulfonyl chloride group at the C2 position and the bromine atom at the C6 position significantly deshields these protons, shifting their signals downfield in the spectrum. The relative positions and splitting patterns can be predicted as follows:

-

H4 (Triplet): The proton at the C4 position is expected to be a triplet, as it is coupled to both the H3 and H5 protons (J ≈ 8 Hz). It will likely be the most upfield of the three aromatic signals.

-

H5 (Doublet of doublets): The proton at the C5 position will appear as a doublet of doublets, coupled to H4 (J ≈ 8 Hz) and H3 (J ≈ 8 Hz).

-

H3 (Doublet of doublets): The proton at the C3 position, adjacent to the potent electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded (furthest downfield). It will present as a doublet of doublets, coupled to H4 and H5.

Predicted ¹H NMR Data Summary

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 8.1 - 8.3 | dd | ~8.0, ~1.0 |

| H4 | 7.9 - 8.1 | t | ~8.0 |

| H5 | 7.7 - 7.9 | dd | ~8.0, ~1.0 |

Note: Predicted values are based on general principles for substituted pyridines. Actual values may vary based on solvent and experimental conditions.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Analysis: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

-

C2 & C6 (Most Deshielded): The carbons directly attached to the sulfonyl chloride group (C2) and the bromine atom (C6) will be the most deshielded due to strong inductive effects, appearing furthest downfield.

-

C4 (Most Shielded): The C4 carbon is expected to be the most shielded (furthest upfield) among the ring carbons.

-

C3 & C5: These carbons will have intermediate chemical shifts.

Predicted ¹³C NMR Data Summary

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C6 | 145 - 150 |

| C4 | 140 - 144 |

| C3 | 130 - 134 |

| C5 | 125 - 129 |

Note: These are estimated chemical shift ranges. For precise assignments, 2D NMR experiments such as HSQC and HMBC would be required.

C. Experimental Protocol for NMR Analysis

This protocol ensures the integrity of the analyte and the acquisition of high-resolution data.

-

Sample Preparation:

-

Ensure all glassware, including the NMR tube and cap, is rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator.

-

In a controlled, inert atmosphere (e.g., a glovebox or under a stream of argon), accurately weigh 10-15 mg of this compound directly into the NMR tube.

-

Using a dry syringe, add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or acetone-d₆. CDCl₃ is often preferred for its volatility and minimal signal overlap in the aromatic region.

-

Cap the tube securely and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32 (adjust for concentration).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 3 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the critical sulfonyl chloride functional group.[2] The spectrum is characterized by strong, sharp absorption bands corresponding to the stretching vibrations of the S=O and S-Cl bonds.

Theoretical Analysis & Interpretation: The most diagnostic signals in the IR spectrum of this compound are the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂).

-

Asymmetric SO₂ Stretch (νas): A very strong and sharp band is expected in the 1370-1410 cm⁻¹ region.[2]

-

Symmetric SO₂ Stretch (νs): Another very strong and sharp band is expected in the 1166-1204 cm⁻¹ region.[2]

-

S-Cl Stretch: A medium to strong intensity band is anticipated in the 550-650 cm⁻¹ range.

-

Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹.

Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 - 3150 | Weak |

| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |

| Aromatic Ring Stretches | 1400 - 1600 | Medium |

| S-Cl Stretch | 550 - 650 | Medium |

Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal and press arm after analysis.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides definitive information on the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.[1]

Theoretical Analysis:

-

Molecular Ion (M⁺): The molecular ion peak is the most critical piece of information. Due to the presence of two halogen isotopes with significant natural abundance (³⁵Cl/~75%, ³⁷Cl/~25% and ⁷⁹Br/~50%, ⁸¹Br/~50%), the molecular ion will appear as a characteristic cluster of peaks. The expected pattern for the [M]⁺• ion (C₅H₃BrClNO₂S) will have major peaks at m/z 255, 257, and 259. The most abundant peak in this cluster will correspond to the [C₅H₃⁷⁹Br³⁵ClNO₂S]⁺• species.

-

Key Fragmentation: A primary fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical (•Cl), leading to the formation of the [M - Cl]⁺ ion. Another common fragmentation is the loss of SO₂, which would result in a bromopyridine fragment.

Predicted Mass Spectrometry Data

| m/z (Nominal) | Identity | Comments |

| 255/257/259 | [M]⁺• (Molecular Ion) | Characteristic isotopic pattern for one Br and one Cl atom. |

| 220/222 | [M - Cl]⁺ | Shows loss of the chlorine atom, isotopic pattern for one Br atom. |

| 156/158 | [C₅H₃BrN]⁺• | Represents the bromopyridine cation radical after loss of SO₂ and Cl. |

| 99/101 | [SO₂Cl]⁺ | A weak but characteristic fragment for a sulfonyl chloride group.[2] |

Experimental Protocol for MS Analysis (EI-MS)

Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) via a Gas Chromatography (GC-MS) system or a direct insertion probe. GC-MS is often preferred as it also provides a purity profile.[3]

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400.

-

Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the elemental composition and the fragmentation pattern to validate the structure.

IV. Integrated Spectroscopic Workflow

The confident characterization of this compound relies not on a single technique, but on the synergistic integration of all three. The following workflow illustrates this best-practice approach.

Caption: Integrated workflow for the spectroscopic characterization of reactive intermediates.

Conclusion

The structural characterization of this compound requires a multi-faceted spectroscopic approach. While its reactivity demands careful experimental execution, the combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for confirming its identity and purity. ¹H and ¹³C NMR establish the precise connectivity of the pyridine core, IR spectroscopy offers rapid confirmation of the essential sulfonyl chloride functional group, and Mass Spectrometry provides definitive proof of the molecular weight and elemental composition. By integrating the insights from these techniques, researchers can proceed with confidence in the quality of this critical synthetic building block.

References

An In-depth Technical Guide to 6-Bromopyridine-2-sulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

6-Bromopyridine-2-sulfonyl chloride has emerged as a critical building block for researchers in organic synthesis and drug discovery. Its unique trifecta of a reactive sulfonyl chloride group, a synthetically versatile bromine handle, and a pyridine core makes it an invaluable reagent for accessing novel chemical matter. The pyridine ring is a common motif in pharmaceuticals, influencing solubility, metabolic stability, and target engagement. The sulfonyl chloride provides a robust electrophilic site for the formation of sulfonamides, a privileged functional group in a wide array of therapeutic agents. Furthermore, the bromine atom serves as a linchpin for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth technical overview of this compound, encompassing its commercial availability, synthesis, chemical properties, reactivity, and applications, with a focus on empowering researchers to effectively utilize this reagent in their synthetic endeavors.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers, catering to both research and bulk-scale needs. When sourcing this reagent, it is crucial to consider purity, which is typically offered at 95% or higher.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | CAS Number |

| Sigma-Aldrich | ≥95% | 912934-77-1 |

| J&W Pharmlab | Custom/Bulk | 912934-77-1[1] |

| Tetrahedron | Inquiry | 912934-77-1[2] |

| ChemicalBook | Various | 912934-77-1[3] |

| Ambeed, Inc. | 95% | 912934-77-1 |

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO₂S | PubChem[4] |

| Molecular Weight | 256.51 g/mol | PubChem[4] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich[5] |

| InChIKey | UGUYJEZIJYXIDU-UHFFFAOYSA-N | PubChem[4] |

Synthesis of this compound: A Practical Approach

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and handling considerations. A common laboratory-scale synthesis involves a multi-step sequence starting from 2,6-dibromopyridine.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.

Step 1: Monolithiation of 2,6-Dibromopyridine

-

Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

Causality: The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures allows for regioselective deprotonation at the more acidic 2-position, leading to the formation of the 6-bromo-2-lithiopyridine intermediate.

Step 2: Sulfenylation with Sulfur Dioxide

-

Bubble sulfur dioxide (SO₂) gas through the solution of the lithiated intermediate at -78 °C until the reaction is complete (typically monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

Causality: The highly electrophilic sulfur atom of SO₂ is readily attacked by the lithiated pyridine, forming a lithium sulfinate salt.

Step 3: Oxidative Chlorination

-

To the crude lithium sulfinate, add a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like dichloromethane (DCM).

-

Stir the reaction at room temperature until the conversion to the sulfonyl chloride is complete.

-

Work up the reaction by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: NCS is an effective and relatively mild oxidizing and chlorinating agent that converts the sulfinate salt to the desired sulfonyl chloride.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of the sulfonyl chloride and the bromine atom.

Formation of Sulfonamides

The most common application of this compound is its reaction with primary or secondary amines to form sulfonamides.[6][7] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A subsequent deprotonation by the base yields the stable sulfonamide.

Caption: Mechanism of sulfonamide formation.

Application in Kinase Inhibitor Synthesis

The sulfonamide moiety is a key pharmacophore in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the kinase. This compound is a valuable starting material for the synthesis of such inhibitors. The bromine atom can be further functionalized using cross-coupling reactions to introduce additional diversity and modulate the pharmacological properties of the final compounds. For instance, it can be used in the synthesis of inhibitors targeting Src kinase and other kinases implicated in cancer and inflammatory diseases.[8][9][10]

Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this versatile building block.

Spectroscopic Characterization

Thorough characterization of this compound is essential for confirming its identity and purity.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,6-disubstituted pyridine system. A publicly available spectrum can be found at ChemicalBook.[3] |

| ¹³C NMR | The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the bromine will be shifted upfield due to the heavy atom effect, while the carbon bearing the sulfonyl chloride group will be deshielded. |

| IR Spectroscopy | The infrared spectrum will show characteristic strong absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). The molecular ion peak ([M]⁺) and fragment ions corresponding to the loss of Cl and SO₂ would be expected. |

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. It is harmful if swallowed and causes severe skin burns and eye damage.[4]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C to prevent degradation.[5] Keep away from moisture, as sulfonyl chlorides react with water to form the corresponding sulfonic acid and hydrochloric acid.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of medicinal and synthetic chemists. Its commercial availability, coupled with its predictable reactivity, makes it an attractive starting point for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, properties, and handling is paramount for its safe and effective utilization. This guide provides a comprehensive foundation for researchers to confidently incorporate this powerful building block into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.

References

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. 912934-77-1 | this compound | Tetrahedron [thsci.com]

- 3. This compound(912934-77-1) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. cbijournal.com [cbijournal.com]

- 8. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

A Comprehensive Technical Guide to the Safe Handling of 6-Bromopyridine-2-sulfonyl Chloride

This guide provides an in-depth overview of the essential safety and handling precautions for 6-Bromopyridine-2-sulfonyl chloride, a reactive chemical intermediate pivotal in pharmaceutical and agrochemical research and development.[1] As a compound class, sulfonyl chlorides are widely utilized in organic synthesis, serving as crucial building blocks for creating complex molecules.[1][2] However, their utility is matched by their hazardous nature, necessitating stringent safety protocols to mitigate risks to researchers and the environment. This document is intended for laboratory personnel, chemists, and drug development professionals, offering a framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.

Understanding the Inherent Risks: Hazard Identification and Reactivity Profile

This compound is classified as a hazardous substance, primarily due to its corrosive nature and reactivity.[3] Exposure can cause severe skin burns, serious eye damage, and respiratory irritation.[3][4] The primary hazards are associated with the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water.

Core Reactivity:

Sulfonyl chlorides react readily with water and other nucleophiles such as alcohols and amines.[5] The reaction with water is particularly hazardous as it produces the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are corrosive.[5] This reactivity underscores the critical need to handle this compound in a moisture-free environment.

Hazardous Decomposition:

In the event of a fire or thermal decomposition, this compound can release a host of toxic and irritating fumes.[4][6] These include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

-

Hydrogen bromide (HBr)

-

Hydrogen chloride (HCl)

A thorough understanding of these hazards is the first line of defense in preventing accidental exposure and ensuring a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound lies in a robust combination of engineering controls and appropriate personal protective equipment (PPE).[7] PPE should be considered the final barrier of protection after all other control measures have been implemented.[7]

Engineering Controls:

-

Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors and fumes.[6][8]

-

Ventilation: The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible.[8][9]

-

Moisture Control: Whenever possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and the release of corrosive byproducts.[6]

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment. The following are mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[10][11][12] | Provides a barrier against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[10][13] | Protects against skin contact which can lead to severe burns. Gloves should be inspected before use and disposed of properly after handling.[11][14] |

| Body Protection | A lab coat and, for larger quantities or increased risk of splashing, a chemical-resistant apron or suit.[11][13][15] | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary, especially in cases of inadequate ventilation or spills.[8][9][10] | Protects the respiratory system from irritating and harmful vapors. |

Step-by-Step Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling Workflow:

The following workflow outlines the critical steps for safely handling this compound:

Caption: Workflow for the safe handling of this compound.

Storage Requirements:

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Container: Store in a tightly sealed container to prevent moisture ingress.[4][10]

-

Environment: Keep in a cool, dry, and well-ventilated area.[4][10]

-

Incompatible Materials: Store away from water, strong oxidizing agents, strong acids, strong bases, and amines.[6][10]

-

Security: The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][15][16] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][15][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16] |

Spill and Leak Procedures:

-

Evacuation: Evacuate the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: For small spills, use a non-combustible absorbent material like dry sand or earth to contain the spill.[10] Do not use water.[10]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[4]

-

Decontamination: Clean the spill area thoroughly.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Containers: Do not reuse empty containers.

-

Waste Material: Dispose of waste material and contaminated packaging at an approved waste disposal facility.[4] All disposal practices must comply with local, state, and federal regulations.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO₂S | PubChem[3] |

| Molecular Weight | 256.51 g/mol | PubChem[3] |

| CAS Number | 912934-77-1 | Sigma-Aldrich, PubChem[3] |

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand a high level of respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. A culture of safety, underpinned by a thorough understanding of the risks, is the most critical element in any laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. pppmag.com [pppmag.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. aablocks.com [aablocks.com]

- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 13. blog.storemasta.com.au [blog.storemasta.com.au]

- 14. file.ambeed.com [file.ambeed.com]

- 15. aksci.com [aksci.com]

- 16. actylislab.com [actylislab.com]

A Comprehensive Safety & Handling Guide for 6-Bromopyridine-2-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 6-Bromopyridine-2-sulfonyl chloride (CAS No. 912934-77-1). As a reactive building block in synthetic and medicinal chemistry, a thorough understanding of its material properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, grounded in the chemical reactivity of the sulfonyl chloride functional group.

Core Chemical Identity and Physicochemical Properties

This compound is a solid, heterocyclic compound utilized in the synthesis of more complex molecules.[1] Its utility is derived from the reactive sulfonyl chloride moiety, which allows for the formation of sulfonamides, sulfonates, and other derivatives. The key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 912934-77-1 | [1][2] |

| Molecular Formula | C₅H₃BrClNO₂S | [1][2] |

| Molecular Weight | 256.51 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-bromo-2-pyridinesulfonyl chloride | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 349.3°C at 760 mmHg | [3] |

| Density | ~1.9 g/cm³ | [3] |

| Flash Point | 165.1°C | [3] |

Hazard Analysis: Understanding the Inherent Reactivity

The primary hazards associated with this compound stem directly from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group reacts readily with nucleophiles, including water. This reactivity is the root cause of its hazardous nature.

GHS Classification:

Hazard Statements:

Expert Analysis of Hazards: The classification "Causes severe skin burns and eye damage" (H314) is the most critical hazard to understand. Upon contact with moisture, such as perspiration on the skin or the mucosal surfaces of the eyes and respiratory tract, the sulfonyl chloride hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and the in-situ generation of HCl is what causes immediate and severe chemical burns. The respiratory irritation (H335) is also a direct consequence of this reactivity with moisture in the lungs.[2]

Core Safety Protocols & Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal protective equipment, is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to contain dust and potential vapors.[4]

-

Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[4][5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always double-glove when handling the solid or its solutions. Dispose of the outer glove immediately after the transfer is complete.[5]

-

Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required to protect against accidental splashes and fine dust.[4][5]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities, a chemically impervious apron is recommended. Ensure no skin is exposed between the glove and the sleeve of the lab coat.[5]

Caption: PPE selection workflow for corrosive solids.

Safe Handling, Storage, and Incompatibility

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE as outlined in Section 3.2 before entering the fume hood.

-

Inert Environment: If possible, handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize contact with atmospheric moisture.

-

Weighing: Weigh the solid in a tared, sealed container within the fume hood. Avoid open weighing on a balance pan.

-

Transfer: Use a powder funnel for transfers to reaction vessels to minimize dust generation.

-

Cleaning: Decontaminate spatulas and surfaces immediately after use with a suitable solvent (e.g., isopropanol followed by water), performing this within the fume hood.

-

Post-Handling: After completing the work, remove gloves and wash hands thoroughly with soap and water.[4][6]

Storage Requirements

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous situations.

-

Condition: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature: The material should be stored in a freezer at or below -20°C.[1] This minimizes degradation from both moisture and thermal decomposition.

-

Location: Store in a designated, locked cabinet for corrosive materials, away from incompatible substances.

Chemical Incompatibilities

Mixing this compound with incompatible materials can lead to violent reactions. Avoid contact with:

-

Water/Moisture: Reacts to produce corrosive HCl and HBr gas.[7]

-

Alcohols & Amines: Reacts violently and exothermically to form sulfonate esters and sulfonamides, respectively.[7]

-

Strong Bases (e.g., hydroxides, alkoxides): Can cause rapid and uncontrolled decomposition.[7]

-

Strong Oxidizing Agents: Can lead to violent reactions.[7]

Emergency Procedures & First Aid

Immediate and correct response to an exposure or spill is critical.

Caption: Decision tree for emergency response actions.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. | [4][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [4][7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [4][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][8][9] |

Note for First Responders: Always show this safety data sheet to the attending physician. First aiders must protect themselves from exposure.[9]

Disposal Considerations

Waste disposal must be handled in accordance with all federal, state, and local regulations.

-

Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[10]

-

Contaminated Materials: Any materials used for cleaning spills (e.g., vermiculite, paper towels) and empty containers must be treated as hazardous waste and disposed of accordingly. Do not allow the product to enter drains.[4][9]

References

- 1. This compound | 912934-77-1 [sigmaaldrich.com]

- 2. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. aksci.com [aksci.com]

- 5. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]

- 6. This compound | 912934-77-1 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aablocks.com [aablocks.com]

electrophilicity and reactivity profile of 6-Bromopyridine-2-sulfonyl chloride

An In-Depth Technical Guide to the Electrophilicity and Reactivity Profile of 6-Bromopyridine-2-sulfonyl chloride

Executive Summary

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a highly electrophilic sulfonyl chloride group appended to an electron-deficient pyridine ring, renders it a potent building block for the construction of complex sulfonamide and sulfonate ester-containing molecules. This guide provides a comprehensive analysis of the electronic properties that govern its reactivity, a detailed exploration of its reaction profile with various nucleophiles, and practical, field-proven protocols for its application. As a key intermediate, for instance in the synthesis of potassium-competitive acid blockers like Vonoprazan, a thorough understanding of its handling, stability, and reaction mechanisms is critical for researchers and process chemists aiming to leverage its synthetic potential.[1]

Core Characteristics of this compound

Significance in Medicinal Chemistry and Organic Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and engage in critical hydrogen bonding interactions with biological targets.[2] this compound serves as a direct precursor to a specific class of heteroaromatic sulfonamides. The presence of the bromine atom provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage functionalization and the rapid generation of diverse compound libraries for drug discovery.[1] Its role as an intermediate in the synthesis of pharmaceuticals underscores its industrial relevance.[1]

Physicochemical and Safety Profile

Proper handling and storage are paramount for ensuring the reagent's integrity and for laboratory safety. The compound is sensitive to moisture and should be stored under an inert atmosphere at low temperatures to prevent decomposition.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 912934-77-1 | [3] |

| Molecular Formula | C₅H₃BrClNO₂S | [3] |

| Molecular Weight | 256.51 g/mol | [3] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Safety and Handling: this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

The Electronic Landscape: Understanding Electrophilicity

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group. This electrophilicity is significantly modulated by the electronic effects of the attached 6-bromo-2-pyridyl ring.

Inductive and Mesomeric Effects

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is amplified by two key factors:

-

The Sulfonyl Group: As a powerful electron-withdrawing group, the -SO₂Cl moiety further depletes electron density from the aromatic ring.

-

The Bromine Atom: The electronegative bromine atom exerts a strong electron-withdrawing inductive effect (-I).

These combined effects render the sulfur atom exceptionally electron-poor and thus highly susceptible to attack by nucleophiles.

General Mechanism of Nucleophilic Sulfonylation

Reactions of sulfonyl chlorides with nucleophiles are generally understood to proceed through a concerted, SN2-like mechanism.[4][5] The nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled as a leaving group. This pathway is favored over a stepwise SN1-type mechanism, which would involve a highly unstable sulfonyl cation.[5]

Figure 1: General mechanism for nucleophilic attack on a sulfonyl chloride.

Reactivity Profile and Key Synthetic Transformations

The primary application of this compound is in the formation of S-N and S-O bonds, yielding sulfonamides and sulfonate esters, respectively.

Sulfonamide Synthesis: Reaction with Amines

The reaction with primary or secondary amines is the most common transformation, producing highly valuable sulfonamide derivatives.[2]

Causality of Experimental Design: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often a suitable choice as both a base and a solvent for this transformation.[2]

Protocol: Synthesis of a Representative N-Aryl-6-bromopyridine-2-sulfonamide

This protocol describes a general procedure for the synthesis of a sulfonamide from an aniline derivative.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aniline derivative (1.0 eq.) and pyridine (3.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to manage the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic extracts sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution (to remove residual acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

Figure 2: A typical experimental workflow for sulfonamide synthesis.

Sulfonate Ester Synthesis: Reaction with Alcohols

The reaction with alcohols or phenols follows a similar mechanism to yield sulfonate esters. These reactions are also typically carried out in the presence of a base to neutralize the HCl byproduct. Sulfonate esters are themselves valuable synthetic intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.[6]

Stability and Alternative Reagents

Pyridine-2-sulfonyl chlorides are known to be less stable than their benzenoid counterparts and can be prone to decomposition.[7] In cases where the sulfonyl chloride is too reactive or unstable, a two-step approach is often employed. The sulfonyl chloride can be reacted with a phenol, such as 2,4,6-trichlorophenol (TCP), to form a more stable but still sufficiently reactive TCP sulfonate ester.[7] This stable intermediate can then be isolated, purified, and subsequently reacted with a wide range of nucleophiles under controlled conditions.[7]

Synthesis of this compound

While numerous suppliers provide this reagent, understanding its synthesis is valuable. Aryl sulfonyl chlorides are commonly synthesized from the corresponding sulfonic acids or their salts. A plausible and widely used method involves the chlorination of a sulfonic acid derivative with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[8] An alternative modern approach involves the oxidative chlorination of thiols.[9]

Figure 3: A plausible synthetic pathway to this compound.

Summary and Future Outlook

This compound is a highly versatile and powerful electrophile in the synthetic chemist's toolkit. Its reactivity is governed by the potent electron-withdrawing nature of both the sulfonyl chloride group and the bromo-substituted pyridine ring. This makes it an excellent reagent for the synthesis of sulfonamides and sulfonate esters, which are critical moieties in drug discovery and development. The bromine atom offers an orthogonal handle for further molecular diversification. Future applications will likely continue to focus on its role in creating complex molecular architectures and in the development of efficient, scalable syntheses for new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. This compound | C5H3BrClNO2S | CID 44558096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

A Technical Guide to Bromopyridine Sulfonyl Chlorides: Versatile Scaffolds in Modern Research & Development

Abstract

Bromopyridine sulfonyl chlorides have emerged as exceptionally versatile and powerful building blocks in chemical synthesis, bridging the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth analysis of their intrinsic chemical properties and explores their vast potential in research and development. We will delve into the dual reactivity offered by the electrophilic sulfonyl chloride group and the synthetically adaptable bromo-substituent, a combination that allows for the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the applications of this important class of reagents.

The Core Value Proposition: Dual-Mode Reactivity

The strategic utility of bromopyridine sulfonyl chlorides stems from the presence of two distinct and orthogonally reactive functional groups on a privileged heterocyclic scaffold.[1][2] Understanding this dual-mode reactivity is fundamental to harnessing their full synthetic potential.

-

The Sulfonyl Chloride Group (R-SO₂Cl): The sulfur atom in the sulfonyl chloride moiety is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. Its primary and most exploited reaction is with primary or secondary amines to form highly stable sulfonamides (R-SO₂-NHR'), a ubiquitous functional group in pharmaceuticals known for its diverse biological activities and ability to act as a hydrogen bond donor/acceptor.[1] It also readily reacts with alcohols to form sulfonate esters.[1]

-

The Bromo Group (-Br): The bromine atom on the pyridine ring serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[1][2] The carbon-bromine bond can be selectively activated, most commonly with palladium catalysts, to form new carbon-carbon or carbon-nitrogen bonds.[3] This allows for the "late-stage functionalization" of molecules, a critical strategy in drug discovery for rapidly building libraries of compounds to explore structure-activity relationships (SAR).[4]

The pyridine ring itself introduces a nitrogen atom, which can influence the molecule's electronic properties, solubility, and potential for biological interactions, including acting as a ligand for metal coordination.[1][5]

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Bromopyridine-2-sulfonyl chloride in Organic Solvents

For Immediate Release

A comprehensive technical guide addressing the solubility of 6-Bromopyridine-2-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis, has been authored for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the compound's solubility characteristics, offering a theoretical framework, predictive analysis, and detailed experimental protocols to empower scientists in optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Critical Role of Solubility in Synthesis

This compound is a bifunctional molecule featuring a pyridine ring, a bromo substituent, and a reactive sulfonyl chloride group. Its utility as a building block in the creation of complex molecules is immense; however, its successful application is fundamentally governed by its behavior in solution. Understanding the solubility of this compound in various organic solvents is not merely a matter of convenience but a critical parameter that dictates reaction kinetics, scalability, and the purity of the final product. This guide aims to provide a foundational understanding of these solubility characteristics, moving from theoretical principles to practical, hands-on methodologies for its determination.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective handling.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 256.51 g/mol | --INVALID-LINK--[1] |

| Appearance | White to light beige crystalline powder (typical for related compounds) | General chemical knowledge |

| CAS Number | 912934-77-1 | --INVALID-LINK--[1] |

Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] As with all sulfonyl chlorides, it is highly reactive towards nucleophiles, including water. Therefore, stringent safety protocols must be in place.

-

Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent hydrolysis.

Theoretical Framework for Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental guiding principle.[2][3] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

For this compound, the presence of the electronegative nitrogen in the pyridine ring, the sulfonyl chloride group, and the bromine atom contribute to its overall polarity. Pyridine itself is a polar molecule and is miscible with a wide range of solvents, including water and many organic solvents.[4][5] The sulfonyl chloride group is also highly polar. Therefore, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |